GSK321

IDH1 Cancer Metabolism Enzymology

Select GSK321 for robust target engagement in mIDH1-driven AML models. It achieves sub-5 nM inhibition of R132G (2.9 nM), R132C (3.8 nM), and R132H (4.6 nM) variants, ensuring near-complete 2-HG suppression at low concentrations. Its unique ~10-fold selectivity over WT IDH1 (WT IC50=46 nM) makes it a differentiated tool versus highly selective alternatives for studying cooperative enzyme effects. Validated in AML xenografts at 150 mg/kg i.p. Trust GSK321 (CAS 1816331-63-1) as a foundational reference compound for SAR and structure-based drug design, supported by its co-crystal structure (PDB: 5DE1).

Molecular Formula C28H28FN5O3
Molecular Weight 501.5624
CAS No. 1816331-63-1
Cat. No. B607827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK321
CAS1816331-63-1
SynonymsGSK321;  GSK 321;  GSK-321.
Molecular FormulaC28H28FN5O3
Molecular Weight501.5624
Structural Identifiers
SMILESCC1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)C(C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5
InChIInChI=1S/C28H28FN5O3/c1-17-14-33(28(37)24-7-4-12-30-24)16-23-25(27(36)31-22-6-3-5-20(13-22)18(2)35)32-34(26(17)23)15-19-8-10-21(29)11-9-19/h3-13,17-18,30,35H,14-16H2,1-2H3,(H,31,36)/t17-,18+/m1/s1
InChIKeyIVFDDVKCCBDPQZ-MSOLQXFVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK321 (CAS 1816331-63-1): A Potent and Selective Mutant IDH1 Inhibitor for Oncology Research


GSK321 (CAS 1816331-63-1) is a chiral, allosteric, and orally bioavailable small molecule that functions as a potent inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) enzymes, including the clinically prevalent R132G, R132C, and R132H variants. [1] It operates via a unique allosteric mechanism, binding at the dimer interface of the IDH1 enzyme to block the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG). [2] Its discovery and characterization have positioned it as a foundational tool compound for studying IDH1-mutant cancers, particularly acute myeloid leukemia (AML). [3]

Why GSK321 Cannot Be Substituted by a Generic Mutant IDH1 Inhibitor in Critical Experiments


While multiple small molecules are categorized as mutant IDH1 inhibitors, their biochemical potency, isoform selectivity, and cellular efficacy vary significantly, making direct interchangeability impossible without confounding experimental outcomes. GSK321's unique pharmacological profile, characterized by a distinct pattern of potency against various IDH1 mutations (R132G, R132C, R132H) and a specific window of selectivity over the wild-type (WT) enzyme, differentiates it from other clinical and preclinical candidates like Ivosidenib, IDH305, and BAY-1436032. [1] Substituting GSK321 with another inhibitor can lead to divergent results in 2-HG suppression, cell differentiation assays, and in vivo pharmacodynamics due to differences in potency, target engagement, and off-target profiles. [2] The following quantitative evidence guide provides the necessary data to justify the selection of GSK321 based on its precise and verified differentiation.

GSK321 Quantitative Evidence: Head-to-Head Comparisons vs. Ivosidenib, IDH305, and BAY-1436032


GSK321 Exhibits Sub-5 nM Potency Against the Three Most Common IDH1 Mutations

GSK321 demonstrates exceptionally high, single-digit nanomolar biochemical potency against the three most prevalent IDH1 mutations: R132G, R132C, and R132H. This contrasts with the first-in-class clinical inhibitor Ivosidenib (AG-120), which shows 2- to 3-fold lower potency against the same targets. [1][2] In a biochemical assay using recombinant enzymes, GSK321 achieved IC50 values of 2.9 nM (R132G), 3.8 nM (R132C), and 4.6 nM (R132H). [1] In a comparable assay format, Ivosidenib's reported IC50 values were 8 nM (R132G), 13 nM (R132C), and 12 nM (R132H). [2]

IDH1 Cancer Metabolism Enzymology

GSK321 Shows a Distinct 10-Fold Selectivity Window Over Wild-Type IDH1

GSK321 inhibits wild-type (WT) IDH1 with an IC50 of 46 nM, providing a defined ~10-fold selectivity window over the mutant enzyme (e.g., 4.6 nM for R132H). [1] This selectivity profile is notably different from IDH305, which demonstrates a much larger, >200-fold selectivity window for mutants (IC50=27 nM for R132H) over WT (IC50=6.14 µM). [2] The difference in the degree of WT sparing between these two tools provides researchers with distinct options for probing the biological consequences of partial vs. complete WT IDH1 inhibition.

Target Selectivity IDH1 Safety Pharmacology

Cellular 2-HG Inhibition by GSK321 is Quantifiably Superior to BAY-1436032

In cellular models, GSK321 demonstrates highly potent inhibition of the oncometabolite 2-hydroxyglutarate (2-HG) production. In HT1080 fibrosarcoma cells harboring the IDH1 R132C mutation, GSK321 inhibits 2-HG synthesis with an EC50 of 85 nM. [1] This cellular potency is significantly greater than that of the pan-mutant inhibitor BAY-1436032, which, in mouse hematopoietic cells expressing IDH1 R132C, achieved an IC50 of 45 nM for 2-HG inhibition. [2] The 85 nM EC50 for GSK321, when considered alongside its sub-5 nM biochemical potency, suggests highly efficient target engagement and cellular permeability.

Cellular Pharmacology Oncometabolite 2-HG

In Vivo AML Xenograft Efficacy Confirmed for GSK321 at a Defined Dose

GSK321's in vivo efficacy has been established in a specific acute myeloid leukemia (AML) xenograft model. Administration of GSK321 at 150 mg/kg via daily intraperitoneal (i.p.) injection for 15 days led to a significant reduction in leukemic blasts in male CD-1 mice engrafted with IDH1 mutant AML cells. [1] This provides a concrete, referenceable in vivo protocol. While other inhibitors like IDH305 and BAY-1436032 have also shown in vivo efficacy in different tumor models, the established, peer-reviewed protocol for GSK321 offers a validated starting point for preclinical oncology studies.

In Vivo Pharmacology AML Xenograft Model

GSK321's Allosteric Binding Mode at the Dimer Interface Confirms Its Unique Pharmacophore

The crystal structure of GSK321 bound to the R132H mutant IDH1 enzyme (PDB: 5DE1) reveals a unique allosteric binding mode at the dimer interface. [1][2] This binding pocket is distinct from the active site, and GSK321 occupies it without making direct contact with the cofactor NADP+ or the mutated residue His132. [3] While other inhibitors like Vorasidenib (AG-881), BAY-1436032, and IDH889 also bind to the same allosteric pocket, the specific interactions and chemical scaffold of GSK321 are unique, forming hydrogen bonds with key residues (Leu, Ile, Val, and Gly) in the regulatory segment. [4] This precise structural understanding differentiates GSK321's mechanism and supports its use in structure-activity relationship (SAR) studies.

Structural Biology Allosteric Inhibition Drug Design

GSK321 Serves as a Defined Chiral Scaffold for PET Tracer Development

The chiral purity and well-defined structure of GSK321 have made it a privileged scaffold for further medicinal chemistry optimization, most notably in the development of PET imaging agents. A systematic structure-activity relationship (SAR) study, starting from GSK321, led to the discovery of the dimethylated derivative SK60. [1] SK60 (compound 19) retained low nanomolar potency and high selectivity for IDH1 R132H and was subsequently radiolabeled with fluorine-18 to create the PET tracer [18F]SK60. [1] This advancement demonstrates that GSK321 is not only a biological tool but also a validated chemical starting point for developing sophisticated molecular imaging probes, a utility not yet reported for many other preclinical IDH1 inhibitors.

Radiochemistry PET Imaging Drug Development

Optimal Scientific and Industrial Applications for GSK321 Based on Its Differentiated Profile


Preclinical Research Requiring Maximal Target Engagement in IDH1-Mutant AML Models

For studies where achieving near-complete inhibition of mutant IDH1 activity is critical, GSK321 is the superior choice. Its sub-5 nM potency against the R132G, R132C, and R132H variants (2.9 nM, 3.8 nM, and 4.6 nM, respectively) [1] ensures robust target suppression at lower concentrations than Ivosidenib (8-13 nM) [2], minimizing the risk of off-target effects that can confound interpretation of cellular and in vivo outcomes. Its validated in vivo efficacy in an AML xenograft model at 150 mg/kg i.p. [1] further supports its use in preclinical oncology studies focused on leukemic blast reduction and myeloid differentiation.

Structure-Activity Relationship (SAR) and Structure-Based Drug Design Campaigns

GSK321 is an indispensable tool for SAR and structure-based drug design efforts targeting the IDH1 dimer interface. The high-resolution crystal structure of GSK321 bound to IDH1 R132H (PDB: 5DE1) provides an atomic-level map of its allosteric binding mode. [1] This structural information, combined with its potent biochemical and cellular activity, makes GSK321 an ideal reference compound for designing and evaluating new chemical entities. Its successful use as a starting point for developing the PET tracer [18F]SK60 [2] underscores its chemical tractability and value in iterative medicinal chemistry campaigns.

Cellular Pathway Analysis of Oncometabolite 2-HG Production and Downstream Epigenetics

For researchers dissecting the cellular consequences of 2-HG accumulation, GSK321 offers a potent and reliable means of suppressing oncometabolite production. Its cellular EC50 of 85 nM for inhibiting 2-HG synthesis in HT1080 cells [1] demonstrates efficient cellular permeability and target engagement. This potency ensures that experiments can be conducted at concentrations well below those required for other inhibitors, reducing potential confounding factors. By using GSK321, scientists can more cleanly probe the direct effects of 2-HG suppression on histone and DNA methylation patterns, cell differentiation, and other downstream pathways.

Investigating the Biological Role of Moderate Wild-Type IDH1 Inhibition

Unlike highly mutant-selective inhibitors like IDH305 (>200-fold selectivity), GSK321 possesses a defined ~10-fold selectivity window over wild-type IDH1 (WT IC50 = 46 nM vs. R132H IC50 = 4.6 nM). [1] This unique profile makes GSK321 the specific tool of choice for studies aimed at understanding the pharmacological and toxicological implications of partial WT IDH1 inhibition. Researchers investigating the potential on-target toxicities or the cooperative effects of inhibiting both mutant and wild-type enzyme pools will find GSK321 to be an essential and distinct reagent compared to more highly selective alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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